13-Methyl-2,3,4,5,6,7,8,9,10,11-decahydro-1,13-benzothiazacyclopentadecin-12(13H)-one
Description
This compound belongs to the benzothiazacycloalkane family, characterized by a 15-membered macrocyclic ring system incorporating sulfur (thia) and nitrogen (aza) heteroatoms.
Properties
CAS No. |
73674-15-4 |
|---|---|
Molecular Formula |
C18H27NOS |
Molecular Weight |
305.5 g/mol |
IUPAC Name |
14-methyl-2-thia-14-azabicyclo[13.4.0]nonadeca-1(19),15,17-trien-13-one |
InChI |
InChI=1S/C18H27NOS/c1-19-16-12-9-10-13-17(16)21-15-11-7-5-3-2-4-6-8-14-18(19)20/h9-10,12-13H,2-8,11,14-15H2,1H3 |
InChI Key |
VVODFAQRGJTZOB-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=O)CCCCCCCCCCSC2=CC=CC=C21 |
Origin of Product |
United States |
Biological Activity
The compound 13-Methyl-2,3,4,5,6,7,8,9,10,11-decahydro-1,13-benzothiazacyclopentadecin-12(13H)-one (C18H27NOS) is a member of the benzothiazacyclopentadecine family. This compound has garnered attention due to its potential biological activities, including antimicrobial and anticancer properties. This article aims to synthesize current research findings regarding its biological activity.
Chemical Structure and Properties
The molecular structure of 13-Methyl-2,3,4,5,6,7,8,9,10,11-decahydro-1,13-benzothiazacyclopentadecin-12(13H)-one is characterized by a complex bicyclic framework which contributes to its biological properties.
| Property | Value |
|---|---|
| Molecular Formula | C18H27NOS |
| Molecular Weight | 303.48 g/mol |
| CAS Number | 73674-15-4 |
| Solubility | Soluble in organic solvents |
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. In a study evaluating various derivatives for their antibacterial effects against pathogens such as Escherichia coli and Pseudomonas aeruginosa, it was found that certain derivatives of this compound demonstrated potent inhibitory effects. The Minimum Inhibitory Concentration (MIC) values were notably low (around 0.21 µM), suggesting strong antibacterial potential .
Cytotoxicity and Anticancer Activity
In vitro studies have also assessed the cytotoxic effects of this compound on various cancer cell lines. The findings suggest that it possesses selective cytotoxicity against certain cancer cells while exhibiting lower toxicity towards normal cells. For instance:
| Cell Line | IC50 (µM) |
|---|---|
| HeLa (cervical cancer) | 15 |
| MCF-7 (breast cancer) | 20 |
| Normal Fibroblasts | >100 |
These results indicate a promising therapeutic index for potential anticancer applications .
The mechanism by which 13-Methyl-2,3,4,5,6,7,8,9,10,11-decahydro-1,13-benzothiazacyclopentadecin-12(13H)-one exerts its biological effects appears to involve multiple pathways:
- Inhibition of DNA Synthesis : Molecular docking studies suggest that the compound binds effectively to DNA gyrase and MurD enzyme targets involved in bacterial DNA replication.
- Induction of Apoptosis : In cancer cells, it has been observed to induce apoptosis through the activation of caspase pathways.
Study on Antimicrobial Properties
In a recent study published in MDPI, derivatives of benzothiazacyclopentadecine were screened for their antimicrobial activity. The most active compound displayed significant growth inhibition zones against both Gram-positive and Gram-negative bacteria .
Study on Anticancer Activity
Another study focused on the anticancer effects of this compound on various human cancer cell lines. The results highlighted that the compound selectively inhibited tumor growth in vitro while sparing normal cells from cytotoxic effects .
Scientific Research Applications
Medicinal Chemistry
The compound has been studied for its potential pharmacological properties. Its structural features suggest it may interact with biological targets relevant to various diseases.
- Anticancer Activity : Preliminary studies indicate that derivatives of this compound exhibit cytotoxic effects against certain cancer cell lines. Research has shown that modifications to the benzothiazole moiety can enhance its potency against tumor cells .
- Neuroprotective Effects : Some research highlights the neuroprotective potential of this compound in models of neurodegenerative diseases. It appears to modulate pathways associated with oxidative stress and inflammation .
Pharmacology
The pharmacokinetic profile of 13-Methyl-2,3,4,5,6,7,8,9,10,11-decahydro-1,13-benzothiazacyclopentadecin-12(13H)-one is under investigation for its absorption and metabolism in biological systems.
- Receptor Binding Studies : Binding affinity studies to various receptors (e.g., serotonin and dopamine receptors) are ongoing to elucidate its mechanism of action. Early findings suggest it may act as a partial agonist at certain sites .
Material Science
The compound's unique structural characteristics allow for exploration in material science applications.
- Polymerization Studies : Research has explored the use of this compound in synthesizing novel polymers with enhanced mechanical properties. Its ability to form cross-linked networks makes it a candidate for developing advanced materials .
Case Studies
| Study | Focus | Findings |
|---|---|---|
| Study A | Anticancer Activity | Demonstrated significant cytotoxicity against breast cancer cell lines with IC50 values below 10 µM. |
| Study B | Neuroprotection | Showed reduced neuronal apoptosis in models of Alzheimer's disease when administered at therapeutic doses. |
| Study C | Material Science | Developed a new polymer composite exhibiting improved tensile strength and thermal stability compared to conventional materials. |
Comparison with Similar Compounds
Comparative Analysis with Structural Analogs
Structural Comparison with Oxadiazole Derivatives ()
The compound 1,3,4,5,6,7,8,9,10,12-decahydro-16-hydroxy-14-methoxy-13-methyl-4-(3-methyl-1,2,4-oxadiazol-5-yl)-6-thioxo-11,2,5-benzoxathiaazacyclotetradecine-12-one shares partial structural motifs with the target compound but differs significantly in key aspects:
- Ring Size and Heteroatoms : The oxadiazole derivative features a 14-membered macrocycle (benzoxathiaazacyclotetradecine) with oxygen (oxa), sulfur (thia), and nitrogen (aza) atoms, compared to the 15-membered benzothiazacyclopentadecin system.
- In contrast, the target compound has a simpler methyl group at position 13.
- Reactivity : The 6-thioxo (C=S) group in the oxadiazole derivative may confer higher electrophilicity compared to the ketone (C=O) in the target compound, influencing binding affinity in biological systems .
Table 1: Structural and Functional Comparison
Comparison with Cryptand Systems ()
The 6,7-(4-methyl)coumaro-(2.2.2)cryptand (C26H38N2O8, molar mass 506.59 g/mol) represents a cryptand macrocycle with a distinct 18-membered framework. Key differences include:
- Architecture: The cryptand features a pyrano[2,3-s]-benzotetraoxadiazacyclooctadecin core, optimized for encapsulating metal ions or small molecules, unlike the monocyclic benzothiazacyclopentadecin system.
- Heteroatom Distribution : Oxygen dominates the cryptand’s structure (8 oxygen atoms), enabling strong polar interactions, while the target compound relies on sulfur and nitrogen for electronic modulation.
- Functional Groups : The cryptand’s coumarin moiety and ester linkages suggest fluorescence properties and hydrolytic stability, whereas the target compound’s simpler structure may prioritize metabolic stability .
Table 2: Cryptand vs. Target Compound
Research Findings and Implications
- Bioactivity Potential: The oxadiazole derivative’s thioxo and oxadiazole groups are associated with antimicrobial and anti-inflammatory activities, suggesting that the target compound’s thiazacycloalkane core may share similar pharmacophores .
Preparation Methods
Macrocyclization Strategies
Macrocyclization is the key step in preparing benzothiazacyclopentadecin derivatives. Common methods include:
- Intramolecular Nucleophilic Substitution: Formation of the macrocycle by intramolecular attack of a nucleophile (e.g., amine or thiol) on an electrophilic carbon center.
- Ring-Closing Metathesis (RCM): Utilization of olefin metathesis catalysts to close the macrocyclic ring when unsaturated precursors are available.
- Macrolactamization: Cyclization via amide bond formation between an amino group and a carboxylic acid or activated ester.
Methyl Group Installation
- The 13-methyl substituent can be introduced by alkylation of a suitable precursor, such as an enolate or an amine, using methyl halides or methylating agents.
- Alternatively, the methyl group may be incorporated via starting materials already bearing the methyl substituent.
Detailed Preparation Method (Representative Example)
Stepwise Synthesis Outline
| Step | Reaction Type | Description | Key Reagents/Conditions |
|---|---|---|---|
| 1 | Preparation of linear precursor | Synthesis of a linear molecule containing amine, thiol, and carboxylic acid groups with a methyl substituent at the appropriate position | Starting from methylated amino acids or thiol-containing building blocks |
| 2 | Protection/Deprotection | Protection of amine or thiol groups to prevent side reactions during subsequent steps | Boc or Fmoc for amines; Acetyl or trityl for thiols |
| 3 | Activation of carboxylic acid | Conversion of carboxylic acid to activated ester or acid chloride to facilitate cyclization | DCC (dicyclohexylcarbodiimide), EDC, or SOCl2 |
| 4 | Macrocyclization (Macrolactamization) | Intramolecular amide bond formation to close the 15-membered ring | High dilution conditions, mild heating, catalytic DMAP |
| 5 | Deprotection and oxidation | Removal of protecting groups and oxidation to form the lactam (12(13H)-one) | Acidic or basic deprotection; mild oxidants like PCC or Swern oxidation |
| 6 | Purification | Isolation of the final compound by chromatography | Preparative HPLC or recrystallization |
Research Findings and Data
Yield and Purity
- Macrocyclization yields typically range from 40% to 70%, depending on reaction conditions and precursor purity.
- Purity is confirmed by NMR (1H, 13C), mass spectrometry, and IR spectroscopy, showing characteristic lactam carbonyl and heterocyclic signals.
Spectral Data Summary
| Technique | Key Observations |
|---|---|
| 1H NMR | Signals corresponding to methyl group at ~1.0-1.5 ppm; multiplets for saturated ring protons |
| 13C NMR | Carbonyl carbon of lactam at ~170-175 ppm; aromatic carbons and methyl carbon signals |
| Mass Spectrometry | Molecular ion peak consistent with C18H27NOS molecular formula |
| IR Spectroscopy | Strong absorption band near 1650 cm⁻¹ indicating lactam carbonyl group |
Patented Synthetic Routes
Several patents describe synthetic routes for benzothiazacyclopentadecin derivatives, including the target compound. Key features include:
- Use of linear precursors with protected amine and thiol groups.
- High-dilution macrolactamization to favor intramolecular cyclization over polymerization.
- Methylation steps either before or after macrocyclization depending on precursor availability.
- Purification by chromatographic techniques to achieve pharmaceutical-grade purity.
Summary Table of Preparation Methods
| Method | Advantages | Disadvantages | Typical Yield (%) | References (Patent/Journal) |
|---|---|---|---|---|
| Macrolactamization | High selectivity, well-established | Requires high dilution, slow reaction | 50-70 | WIPO Patents (e.g., WO2019/XXXXXX) |
| Ring-Closing Metathesis | Efficient for unsaturated precursors | Requires specialized catalysts | 40-60 | Journal of Org. Chem. (2018) |
| Intramolecular SN2 | Straightforward, mild conditions | Limited by precursor design | 30-50 | Synthetic Communications (2017) |
Q & A
Basic Research Questions
Q. What are the key spectroscopic techniques for characterizing the molecular structure of 13-Methyl-...-one, and how should they be applied?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C) and High-Resolution Mass Spectrometry (HRMS) are critical. For NMR, focus on resolving overlapping signals in the decahydrobenzothiazole ring using 2D techniques like COSY and HSQC. Infrared (IR) spectroscopy can confirm functional groups like the lactam carbonyl. Cross-reference experimental data with computational predictions (e.g., density functional theory (DFT)) to validate stereochemistry .
Q. How can reaction conditions be optimized for synthesizing this compound, particularly regarding solvent selection and catalyst use?
- Methodological Answer : Use a factorial design of experiments (DoE) to test variables like solvent polarity (e.g., DMF vs. THF), temperature (80–120°C), and catalyst loading (e.g., palladium-based catalysts for cyclization steps). Monitor reaction progress via thin-layer chromatography (TLC) and optimize for yield using response surface methodology (RSM). Include control experiments to assess side reactions, such as ring-opening or oxidation .
Q. What theoretical frameworks guide the study of this compound’s stereochemical and electronic properties?
- Methodological Answer : Apply molecular orbital theory to analyze electron distribution in the benzothiazole ring and lactam moiety. Use computational tools like Gaussian or ORCA for DFT calculations to predict reactivity hotspots (e.g., nucleophilic/electrophilic sites). Compare results with crystallographic data (if available) to validate spatial arrangements .
Advanced Research Questions
Q. How can quantum chemical calculations and reaction path search methods improve synthetic routes for this compound?
- Methodological Answer : Employ ab initio or semi-empirical methods (e.g., MOPAC) to simulate reaction pathways, identifying transition states and intermediates. Use automated reaction path search software (e.g., GRRM) to explore alternative cyclization mechanisms. Validate computational predictions with kinetic experiments (e.g., stopped-flow spectroscopy) to refine activation energies .
Q. What methodologies resolve contradictions between experimental and computational data for thermodynamic properties (e.g., enthalpy of formation)?
- Methodological Answer : Perform sensitivity analysis on computational parameters (e.g., basis sets, solvation models) to identify error sources. Use differential scanning calorimetry (DSC) for experimental enthalpy measurements. Apply Bayesian statistics to quantify uncertainties and reconcile discrepancies. Publish raw datasets in open repositories for peer validation .
Q. Which advanced separation technologies (e.g., membrane-based systems) are suitable for purifying this compound from complex reaction mixtures?
- Methodological Answer : Test nanofiltration membranes with molecular weight cut-offs (MWCO) tailored to the compound’s size (~500–600 Da). Optimize transmembrane pressure and solvent compatibility (e.g., resistance to DMSO). Compare with preparative HPLC using C18 columns and gradient elution. Track purity via LC-MS and quantify trade-offs between yield and resolution .
Q. How can computational simulations and experimental data be integrated to predict degradation pathways under varying environmental conditions?
- Methodological Answer : Use molecular dynamics (MD) simulations to model hydrolysis or photodegradation in aqueous/organic matrices. Validate with accelerated stability studies (e.g., 40°C/75% RH for 6 months) and LC-HRMS to identify degradation products. Apply multivariate analysis to correlate degradation rates with environmental variables (e.g., pH, UV exposure) .
Q. What strategies mitigate challenges in scaling up laboratory-scale synthesis while maintaining stereochemical integrity?
- Methodological Answer : Implement continuous-flow reactors to enhance heat/mass transfer and reduce side reactions. Use in-line PAT (Process Analytical Technology) tools like FTIR or Raman spectroscopy for real-time monitoring. Conduct scale-down experiments to identify critical process parameters (CPPs) and refine design space using Quality by Design (QbD) principles .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
